N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route includes the alkylation of 4-bromophenol with 1-adamantanol to produce 2-(1-adamantyl)-4-bromophenol. Subsequent O-alkylation with methyl iodide yields 2-(1-adamantyl)-4-bromoanisole. The coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst leads to the formation of the target compound. Finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate yields N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular formula C₁₉H₂₁N₃O₅S suggests a complex structure. The compound consists of a sulfonamide group, a pyridazinone ring, and a dimethylbenzene moiety. The presence of the 4-methoxyphenyl group and the pyridazinone ring contributes to its unique properties .
Chemical Reactions Analysis
The compound’s chemical reactivity is essential for understanding its behavior. It can undergo reactions with other molecules, potentially affecting its biological activity. For instance, it may react with nucleophiles or electrophiles, leading to modifications in its structure and properties .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been extensively studied for their pharmacological applications. For instance, the novel orally active non-peptide endothelin antagonist TA-0201 has been researched for its ability to target endothelin (ET) receptors, with studies detailing its pharmacokinetic properties in rats. This research provides a basis for understanding how similar compounds can be applied in pharmacological settings, particularly in the development of drugs targeting specific receptors involved in cardiovascular diseases and other conditions (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrate the antimicrobial and antifungal potential of these molecules. These compounds, which share structural similarities with the specified compound, have been tested against various bacteria and fungi, showcasing their potential as antimicrobial and antifungal agents. This line of research is crucial for the development of new antibiotics and antifungal medications in the face of growing resistance to existing treatments (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Anticancer Activity
Research into compounds such as celecoxib derivatives has revealed their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the broad therapeutic applications of sulfonamide derivatives in treating various diseases, including cancer, inflammation, and viral infections. The ability of these compounds to exhibit significant pharmacological activities makes them promising candidates for further drug development and therapeutic application (Küçükgüzel et al., 2013).
Biochemical and Catalytic Applications
The encapsulation of molybdenum(VI) complexes with heterocyclic ligands in materials like zeolite Y demonstrates the use of such compounds in catalysis. These materials have been shown to be effective in the oxidation of primary alcohols and hydrocarbons, indicating their potential in industrial and biochemical processes as reusable catalysts. This research opens avenues for the application of similar compounds in catalytic processes, environmental chemistry, and synthetic organic chemistry (Ghorbanloo & Maleki Alamooti, 2017).
Propiedades
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(26,27)22-12-13-24-21(25)11-10-20(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKMSVZVMWRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.